tert-Butyl (2-amino-6-methylphenyl)carbamate
Overview
Description
“tert-Butyl (2-amino-6-methylphenyl)carbamate” is a chemical compound . It is also known as O-carbamyl-L-tyrosine tert-butyl ester.
Molecular Structure Analysis
The molecular formula of “tert-Butyl (2-amino-6-methylphenyl)carbamate” is C12H18N2O2. The exact molecular structure is not provided in the search results.Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the synthesis of N-Boc-protected anilines , which are valuable intermediates in pharmaceutical research. The tert-butyl group serves as a protecting group for the amino function during chemical reactions, allowing for selective modifications of the molecule without affecting the amine group .
Development of Serine Hydrolase Inhibitors
Researchers have explored the use of tert-butyl carbamates in the development of serine hydrolase inhibitors . These inhibitors have potential applications in treating diseases such as Alzheimer’s and certain types of cancer .
Creation of Tetrasubstituted Pyrroles
The compound has been used in the creation of tetrasubstituted pyrroles . These structures are significant due to their presence in various natural products and their potential medicinal properties .
Palladium-Catalyzed Reactions
In palladium-catalyzed reactions, tert-butyl (2-amino-6-methylphenyl)carbamate can be employed to synthesize complex organic molecules. This application is particularly relevant in the field of catalysis and organic synthesis .
Material Science Research
The tert-butyl group in the compound provides steric hindrance, which is beneficial in material science research . It can be used to modify the physical properties of polymers and enhance their stability .
Chemical Synthesis of Boronic Acids
This compound is instrumental in the chemical synthesis of boronic acids , which are crucial in Suzuki coupling reactions—a widely used method for creating carbon-carbon bonds in organic chemistry .
Laboratory Chemical Reagent
As a laboratory chemical reagent, tert-butyl (2-amino-6-methylphenyl)carbamate is used in various research and development activities, including the testing of chemical reactions and the preparation of samples for analysis .
Synthesis of Bioactive Molecules
Finally, the compound finds application in the synthesis of bioactive molecules . Its structural features make it a suitable candidate for the design of new drugs with potential therapeutic effects .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-amino-6-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-6-5-7-9(13)10(8)14-11(15)16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMFKNCZZQVNHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655591 | |
Record name | tert-Butyl (2-amino-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885270-79-1 | |
Record name | tert-Butyl (2-amino-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885270-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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